molecular formula C9H3F6NaO2 B3043470 Sodium 3,5-bis(trifluoromethyl)benzoate CAS No. 87441-96-1

Sodium 3,5-bis(trifluoromethyl)benzoate

Cat. No.: B3043470
CAS No.: 87441-96-1
M. Wt: 280.1 g/mol
InChI Key: MBFVIUZTQNHGAQ-UHFFFAOYSA-M
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Description

Sodium 3,5-bis(trifluoromethyl)benzoate is a chemical compound with the molecular formula C9H3F6NaO2. It is a sodium salt derivative of 3,5-bis(trifluoromethyl)benzoic acid. This compound is known for its unique properties due to the presence of trifluoromethyl groups, which significantly influence its chemical behavior and applications.

Scientific Research Applications

Sodium 3,5-bis(trifluoromethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential biological activities due to the presence of trifluoromethyl groups, which can enhance the bioavailability and metabolic stability of compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Safety and Hazards

Sodium 3,5-bis(trifluoromethyl)benzoate is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

Future Directions

Trifluoromethyl group-containing drugs, including those related to Sodium 3,5-bis(trifluoromethyl)benzoate, have been extensively studied over the past 20 years . These compounds have numerous pharmacological activities and are found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Future research may continue to explore the potential of these compounds in treating various diseases and disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,5-bis(trifluoromethyl)benzoate typically involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, where the benzoic acid is neutralized by the sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 3,5-bis(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be involved in redox reactions, although the trifluoromethyl groups are generally resistant to oxidation.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.

Comparison with Similar Compounds

    3,5-Bis(trifluoromethyl)benzoic acid: The parent compound, which lacks the sodium ion.

    3,5-Bis(trifluoromethyl)benzyl alcohol: A related compound with a hydroxyl group instead of a carboxylate group.

    3,5-Bis(trifluoromethyl)benzamide: A derivative with an amide group.

Uniqueness: Sodium 3,5-bis(trifluoromethyl)benzoate is unique due to its sodium salt form, which enhances its solubility in water and other polar solvents. This property makes it more versatile in various chemical reactions and applications compared to its non-sodium counterparts.

Properties

IUPAC Name

sodium;3,5-bis(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O2.Na/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15;/h1-3H,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFVIUZTQNHGAQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F6NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87441-96-1
Record name Sodium 3,5-bis(trifluoromethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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